molecular formula C28H34N4O2 B3053300 3-(2,4-Bis(dimethylamino)phenyl)-6-(dimethylamino)-3-(4-(dimethylamino)phenyl)phthalide CAS No. 52830-74-7

3-(2,4-Bis(dimethylamino)phenyl)-6-(dimethylamino)-3-(4-(dimethylamino)phenyl)phthalide

Cat. No. B3053300
Key on ui cas rn: 52830-74-7
M. Wt: 458.6 g/mol
InChI Key: WVSPCAHHSFSZOC-UHFFFAOYSA-N
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Patent
US04732991

Procedure details

A solution of 29.78 g of 2-[2,4,4'-tris(dimethylamino)benzhydryl]-5-dimethylaminobenzoic acid prepared as described in part B above, 450.0 g of water and 16.2 g of flake potassium hydroxide was prepared and the pH adjusted to 10.0 by the gradual addition of sodium bicarbonate. The solution was then heated at approximately 75° C. under an atmosphere of oxygen at 60-65 psi for approximately six hours in an agitated stainless steel autoclave. The solid which separated was collected by filtration at ambient temperature, washed with water until alkali free when tested with Brilliant Yellow test paper and dried. The dried solid was slurried with hexane at room temperature, filtered and dried to obtain 23.6 g of 3-(2,4-bis[dimethylamino]phenyl)-3-(4-dimethylaminophenyl)-6-dimethylaminophthalide (Formula I: R=CH3 ; X=H; Y=4-(CH3)2NC6H4 ; Z=2,4-[(CH3)2N]2C6H3) a pale blue-colored solid melting at 171°-172° C.
Name
2-[2,4,4'-tris(dimethylamino)benzhydryl]-5-dimethylaminobenzoic acid
Quantity
29.78 g
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
450 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:34])[C:3]1[CH:30]=[C:29]([N:31]([CH3:33])[CH3:32])[CH:28]=[CH:27][C:4]=1[CH:5]([C:15]1[CH:23]=[CH:22][C:21]([N:24]([CH3:26])[CH3:25])=[CH:20][C:16]=1[C:17]([OH:19])=[O:18])[C:6]1[CH:11]=[CH:10][C:9]([N:12]([CH3:14])[CH3:13])=[CH:8][CH:7]=1.[OH-].[K+].C(=O)(O)[O-].[Na+]>O>[CH3:34][N:2]([CH3:1])[C:3]1[CH:30]=[C:29]([N:31]([CH3:33])[CH3:32])[CH:28]=[CH:27][C:4]=1[C:5]1([C:6]2[CH:7]=[CH:8][C:9]([N:12]([CH3:13])[CH3:14])=[CH:10][CH:11]=2)[C:15]2[C:16](=[CH:20][C:21]([N:24]([CH3:25])[CH3:26])=[CH:22][CH:23]=2)[C:17](=[O:19])[O:18]1 |f:1.2,3.4|

Inputs

Step One
Name
2-[2,4,4'-tris(dimethylamino)benzhydryl]-5-dimethylaminobenzoic acid
Quantity
29.78 g
Type
reactant
Smiles
CN(C1=C(C(C2=CC=C(C=C2)N(C)C)C2=C(C(=O)O)C=C(C=C2)N(C)C)C=CC(=C1)N(C)C)C
Step Two
Name
Quantity
16.2 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
450 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
The solid which separated
FILTRATION
Type
FILTRATION
Details
was collected by filtration at ambient temperature
WASH
Type
WASH
Details
washed with water until alkali free when
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
was slurried with hexane at room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN(C1=C(C=CC(=C1)N(C)C)C1(OC(=O)C2=CC(=CC=C12)N(C)C)C1=CC=C(C=C1)N(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 23.6 g
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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